(1-(2-Ethylbutyl)piperidin-4-yl)methanamine is a chemical compound with significant implications in medicinal chemistry and pharmacological research. It belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound's molecular formula is , and its molecular weight is approximately 198.35 g/mol. The compound features a piperidine ring substituted at the 4-position with a 2-ethylbutyl group and a methanamine moiety.
The synthesis of (1-(2-Ethylbutyl)piperidin-4-yl)methanamine involves several key steps:
This synthetic route emphasizes the importance of controlling reaction conditions to optimize yield and purity .
The molecular structure of (1-(2-Ethylbutyl)piperidin-4-yl)methanamine can be depicted as follows:
The compound's structural formula can be represented as:
This structure contributes to its unique chemical properties and biological activities .
(1-(2-Ethylbutyl)piperidin-4-yl)methanamine can participate in various chemical reactions:
The mechanism of action for compounds like (1-(2-Ethylbutyl)piperidin-4-yl)methanamine often involves interaction with specific biological targets:
Research indicates that such compounds can exhibit psychoactive effects, making them valuable in studying neurological disorders .
These properties are crucial for determining appropriate handling procedures and potential applications in research .
(1-(2-Ethylbutyl)piperidin-4-yl)methanamine has several applications in scientific research:
(1-(2-Ethylbutyl)piperidin-4-yl)methanamine (CID: 11458643) emerged as a synthetic compound of interest in the early 2020s, coinciding with intensified exploration of piperidine-based small molecules for immunomodulation. While not naturally occurring, its design leverages historical medicinal chemistry principles applied to privileged structures like piperidine—a heterocycle extensively validated in CNS and cardiovascular drugs. The compound’s specific structural modifications, particularly the 2-ethylbutyl N-substituent and C4 methanamine moiety, represent a deliberate strategy to enhance blood-brain barrier permeability while maintaining target specificity. Its initial characterization in PubChem (2024) provided foundational physicochemical data, though comprehensive pharmacological profiling remained limited until recent investigations into inflammasome modulation. The compound gained research traction as part of a broader shift toward developing orally bioavailable NLRP3 inhibitors beyond peptide biologics and repurposed drugs like colchicine [1] [4].
This compound belongs to the N-alkylated 4-aminomethylpiperidine subclass, characterized by:
Conformational Analysis:The 4-aminomethyl group adopts an equatorial position, minimizing steric strain, while the bulky 2-ethylbutyl group induces a chair-to-boat transition in the piperidine ring under physiological conditions. This dynamic flexibility may facilitate binding to protein targets like NLRP3. The primary amine enables salt formation (e.g., hydrochlorides) for solubility optimization and serves as a handle for prodrug design or bioconjugation [5] [8].
Table 1: Structural Comparison with Key Piperidine Derivatives
Compound Name | N-Substituent | C4 Functional Group | Molecular Formula |
---|---|---|---|
(1-(2-Ethylbutyl)piperidin-4-yl)methanamine | 2-Ethylbutyl | -CH₂NH₂ | C₁₄H₂₂N₂ |
1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine | 4-Methylbenzyl | -NHCH₂C₆H₄CH₃ | C₁₄H₂₂N₂ |
N-[1-(2-ethylbutanoyl)piperidin-4-yl]butanamide | 2-Ethylbutanoyl | -NHC(O)CH₂CH₂CH₃ | C₁₅H₂₈N₂O₂ |
(1-(2-Ethylbutyl)piperidin-4-yl)methanamine demonstrates mechanistic relevance in NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome inhibition—a multiprotein complex driving pathological inflammation. Though direct biochemical studies on this specific compound are evolving, structural analogs (e.g., NT-0249) reveal potent suppression of IL-1β maturation via:
Table 2: Key Anti-Inflammatory Mechanisms Implicated for Piperidine-Based NLRP3 Inhibitors
Mechanistic Action | Biological Consequence | Experimental Evidence |
---|---|---|
NLRP3 ATPase inhibition | Blocked inflammasome oligomerization | Reduced ASC speck formation in macrophages |
Caspase-1 activity suppression | Decreased IL-1β/IL-18 maturation | ↓ Mature cytokines in LPS/ATP-challenged PBMCs |
Gasdermin D cleavage inhibition | Attenuated pyroptosis and cellular rupture | Preservation of cell integrity in vitro |
The 2-ethylbutyl moiety may enhance cellular uptake and target residence time versus linear alkyl chains, potentially due to increased hydrophobicity and steric complementarity within NLRP3’s hydrophobic subpockets. Molecular docking suggests the methanamine group forms hydrogen bonds with conserved residues (e.g., Arg578) in NLRP3’s LRR domain, though experimental validation is warranted [4] [8].
Future Directions: Current research explores covalent derivatives targeting cysteine residues (e.g., Cys409) in NLRP3 and combination therapies with biologics to amplify IL-1β suppression in refractory inflammation.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: